SPDP-PEG3-acid

Description

The exact mass of the compound SPDP-PEG3-acid is 418.12322890 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality SPDP-PEG3-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SPDP-PEG3-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

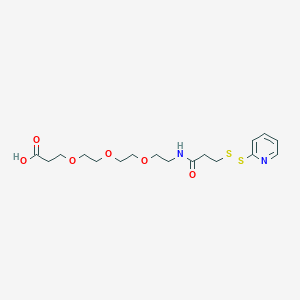

IUPAC Name |

3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O6S2/c20-15(5-14-26-27-16-3-1-2-6-19-16)18-7-9-24-11-13-25-12-10-23-8-4-17(21)22/h1-3,6H,4-5,7-14H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUFRWRNINLSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123487 |

Source

|

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1433996-96-3 |

Source

|

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1433996-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-[2-[[1-Oxo-3-(2-pyridinyldithio)propyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and molecular weight of SPDP-PEG3-acid

The following technical guide details the chemical identity, physicochemical properties, and application protocols for SPDP-PEG3-acid .

Chemical Structure, Properties, and Bioconjugation Protocols[1]

Chemical Identity & Structure

SPDP-PEG3-acid is a heterobifunctional crosslinker belonging to the discrete PEG (dPEG®) class of reagents. It bridges the gap between hydrophobic crosslinkers and hydrophilic modification, utilizing a polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation in the final conjugate.

Nomenclature and Classification

-

Systematic Description: 3-(2-Pyridyldithio)propionyl-PEG3-carboxylic acid (or derivative thereof)

-

Class: Heterobifunctional PEG Crosslinker

-

Reactive Groups:

-

2-Pyridyldithio: Reacts with sulfhydryls (-SH) via disulfide exchange.

-

Carboxylic Acid (-COOH): Reacts with primary amines (-NH2) after activation (e.g., with EDC/NHS).

-

Physicochemical Data

| Property | Specification |

| Molecular Weight | 347.5 Da |

| Molecular Formula | C |

| Purity | |

| Appearance | Viscous liquid or low-melting solid (temperature dependent) |

| Solubility | Soluble in DMSO, DMF, DCM.[1][3][4][5] Moderate solubility in water (enhanced by PEG).[5][] |

| Storage | -20°C, desiccated, under inert gas (Ar/N |

| CAS Number | Proprietary/Not widely listed (Refer to BroadPharm Catalog BP-28035) |

Structural Visualization

The molecule consists of three distinct functional zones: the cleavable head, the hydrophilic spacer, and the activatable tail.

Mechanism of Action

SPDP-PEG3-acid operates via a two-step conjugation strategy. The PEG3 spacer (containing 3 ethylene oxide units) provides a specific hydrodynamic radius that prevents steric hindrance and improves the water solubility of the labeled molecule—a significant advantage over hydrophobic carbon-chain linkers (like standard SPDP).

Reaction Chemistry

-

Amine Coupling (Activation Required): The terminal carboxylic acid is not spontaneously reactive. It must be activated (typically using EDC and NHS/Sulfo-NHS) to form a semi-stable amine-reactive NHS ester. This ester then reacts with primary amines (Lysine residues, N-terminus) to form a stable amide bond.

-

Thiol Coupling (Disulfide Exchange): The 2-pyridyldithio group reacts with free sulfhydryls. The reaction releases pyridine-2-thione (a chromophore absorbing at 343 nm), allowing for real-time monitoring of the reaction progress.

Experimental Protocol: Two-Step Conjugation

Objective: Conjugate a protein (Antibody/Enzyme) to a thiol-containing payload using SPDP-PEG3-acid. Prerequisite: Ensure the protein buffer is free of primary amines (Tris, Glycine) and the thiol payload is reduced.

Step 1: Activation of the Carboxyl Group

Since SPDP-PEG3-acid is supplied as a free acid, it must be activated in situ.

-

Stock Preparation: Dissolve SPDP-PEG3-acid in dry DMSO or DMF to a concentration of 100 mM.

-

Activation Mix:

-

Add SPDP-PEG3-acid stock to the activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Add EDC (10-fold molar excess over SPDP-PEG3-acid).

-

Add NHS (10-fold molar excess over SPDP-PEG3-acid).

-

-

Incubation: React for 15 minutes at room temperature to generate the SPDP-PEG3-NHS active ester.

Step 2: Conjugation to Protein (Amine Reaction)

-

Buffer Exchange: Ensure protein is in an amine-free buffer (e.g., PBS, pH 7.2–7.5).

-

Mixing: Add the activated SPDP-PEG3-NHS solution to the protein.

-

Ratio: Typically 10–50 molar excess of linker to protein, depending on desired loading.

-

-

Incubation: React for 30–60 minutes at room temperature or 2 hours at 4°C.

-

Purification (Critical): Remove excess linker and byproducts (EDC urea) using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated in PBS-EDTA.

-

Note: EDTA (1-5 mM) is crucial here to chelate metals that might oxidize the thiols in the next step.

-

Step 3: Conjugation to Thiol Payload

-

Reaction: Add the thiol-containing molecule (drug, peptide, or second protein) to the SPDP-modified protein.

-

Monitoring: Measure absorbance at 343 nm. The release of pyridine-2-thione (

) indicates successful disulfide exchange. -

Incubation: React overnight at 4°C or 2 hours at room temperature.

-

Final Purification: Size exclusion chromatography (SEC) or dialysis to remove unbound payload.

Workflow Diagram

Applications & Troubleshooting

Key Applications

-

Antibody-Drug Conjugates (ADCs): The disulfide bond is cleavable in the reducing environment of the cytosol (via glutathione), making this linker ideal for delivering cytotoxic payloads that must be released intracellularly.

-

Liposome Modification: The acid group can be conjugated to amine-functionalized lipids, while the SPDP group allows for the attachment of targeting ligands (e.g., Fab fragments).

-

Surface Functionalization: Used to introduce cleavable thiol-reactive sites onto amine-coated nanoparticles.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use dry solvents (DMSO/DMF) and use activated ester immediately. Avoid phosphate buffers during activation. |

| Precipitation | Hydrophobicity of payload | Although PEG3 helps, highly hydrophobic drugs may still precipitate. Add up to 20% organic solvent (DMSO) to the reaction buffer. |

| No Release of Pyridine-2-thione | Oxidized Thiols | Ensure the thiol payload is reduced (use TCEP beads) and the buffer contains EDTA to prevent metal-catalyzed oxidation. |

References

-

AxisPharm. SPDP PEG Crosslinkers and PEGylated Reagents. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioconjugation Linkers: A Comparative Analysis of SPDP and SPDP-PEG3-acid

In the precise world of drug development and molecular biology, the linker is not merely a bridge but a critical component that dictates the stability, solubility, and in vivo performance of a bioconjugate. The choice between a traditional linker and a functionally enhanced derivative can be the difference between a promising candidate and a failed experiment. This guide provides a deep technical dive into two related yet distinct heterobifunctional crosslinkers: the foundational N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its engineered successor, SPDP-PEG3-acid. As a senior application scientist, my goal is to move beyond mere product descriptions and illuminate the causal chemistry, empowering you to make strategic decisions tailored to your specific application.

PART 1: The Foundation: Understanding the Classic SPDP Crosslinker

SPDP is a cornerstone of bioconjugation, valued for its ability to create cleavable disulfide bonds between amine- and sulfhydryl-containing molecules.[1][2] Its architecture is elegantly simple, featuring two distinct reactive moieties at either end of a short hydrocarbon spacer.

-

N-hydroxysuccinimide (NHS) Ester: This group is the amine-reactive workhorse. It reacts with primary amines, such as the ε-amino group of lysine residues on a protein, to form a highly stable amide bond. This reaction is most efficient at a pH range of 7-8.[3][4]

-

2-Pyridyldithio Group: This moiety is sulfhydryl-reactive. It undergoes a disulfide exchange reaction with a free thiol (sulfhydryl) group, typically from a cysteine residue, to create a new disulfide bond. A key feature of this reaction is the release of the chromophore pyridine-2-thione, which can be quantified by measuring its absorbance at 343 nm.[3][5] This provides a convenient, non-destructive method for monitoring the progress of the conjugation reaction.

The primary limitation of SPDP is its inherent hydrophobicity. When conjugating proteins or payloads that are themselves poorly soluble, the introduction of the hydrocarbon-based SPDP linker can exacerbate aggregation, leading to loss of activity and manufacturing challenges.[3][]

Caption: Reaction schematic for a two-step conjugation using the SPDP linker.

PART 2: The Evolution: Functional Enhancements in SPDP-PEG3-acid

SPDP-PEG3-acid was engineered to directly address the shortcomings of SPDP, primarily by enhancing hydrophilicity and providing greater chemical versatility. Its structure consists of the same 2-pyridyldithio group for sulfhydryl reactivity, but the NHS ester and hydrocarbon spacer are replaced by a terminal carboxylic acid and a triethylene glycol (PEG3) spacer.

-

Polyethylene Glycol (PEG) Spacer: The introduction of a PEG chain is the most impactful modification. PEG is highly hydrophilic, and its inclusion dramatically increases the water solubility of both the linker and the final bioconjugate.[7][8] This is a critical advantage for preventing aggregation and improving the pharmacokinetic properties of therapeutic molecules, often leading to a longer circulation half-life and reduced immunogenicity.[][10]

-

Terminal Carboxylic Acid: Unlike the ready-to-react NHS ester of SPDP, the carboxylic acid is a stable functional group that requires activation for it to react with amines.[11] This is typically achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[12] While this adds a step to the protocol, it offers greater control and allows for different coupling strategies. Carboxylic acids are a common functional handle found in many small molecule drugs.[13]

Caption: Reaction schematic using SPDP-PEG3-acid with carboxyl activation.

PART 3: Head-to-Head Comparison: A Data-Driven Analysis

The choice between these two linkers is a function of the specific molecules being conjugated and the desired properties of the final product.

| Feature | SPDP | SPDP-PEG3-acid |

| Amine-Reactive Group | N-hydroxysuccinimide (NHS) Ester | Carboxylic Acid (requires activation) |

| Sulfhydryl-Reactive Group | 2-Pyridyldithio | 2-Pyridyldithio |

| Spacer Composition | Short Propionate Hydrocarbon | Triethylene Glycol (PEG3) |

| Solubility | Low (requires organic solvent)[14] | High (hydrophilic PEG spacer)[7][] |

| Cleavability | Reducible Disulfide Bond | Reducible Disulfide Bond |

| Key Advantage | Simple, one-step amine reaction | Enhanced solubility, reduced aggregation, improved pharmacokinetics[][10] |

| Key Consideration | Can induce aggregation of hydrophobic conjugates | Requires an additional carboxyl activation step for amine conjugation[11] |

PART 4: Field-Proven Methodologies: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps for purification and quantification that ensure a robust and reproducible workflow.

Protocol A: Two-Step Antibody-Payload Conjugation using SPDP

This protocol first modifies the antibody with SPDP, then conjugates the sulfhydryl-containing payload.

Expert Rationale: Modifying the larger molecule (antibody) first and purifying it before adding the smaller payload molecule simplifies the final purification process, making it easier to remove excess unreacted payload.

Materials:

-

Antibody (e.g., IgG) in amine-free buffer (e.g., PBS), pH 7.2-8.0

-

SPDP linker (dissolved in DMSO or DMF)[5]

-

Sulfhydryl-containing payload

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffers: PBS, pH 7.2-8.0

Methodology:

-

Antibody Modification: a. Prepare the antibody at 2-5 mg/mL in PBS. b. Prepare a 20 mM stock solution of SPDP in DMSO.[5] c. Add a 10- to 20-fold molar excess of the SPDP solution to the antibody. Causality: A molar excess drives the reaction to completion, but the optimal ratio should be determined empirically to control the degree of labeling. d. Incubate for 60 minutes at room temperature. e. Remove excess, non-reacted SPDP by passing the solution through a desalting column equilibrated with PBS. This step is critical to prevent self-conjugation in subsequent steps.

-

Payload Conjugation: a. Dissolve the sulfhydryl-containing payload in reaction buffer. b. Add a 2- to 5-fold molar excess of the payload to the SPDP-modified antibody. c. Incubate for 2 hours at room temperature or overnight at 4°C. d. Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5] An increase in absorbance confirms the disulfide exchange reaction is proceeding.

-

Purification: a. Purify the final antibody-drug conjugate (ADC) from excess payload and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol B: Two-Step Antibody-Payload Conjugation using SPDP-PEG3-acid

This protocol conjugates the linker to a sulfhydryl-payload first, then activates the carboxyl group to react with the antibody.

Expert Rationale: Activating the carboxyl group in the final step prevents the hydrolysis of the activated ester, which can occur rapidly in aqueous buffers. Performing the activation and conjugation sequentially minimizes the loss of reactive linker.

Materials:

-

Sulfhydryl-containing payload

-

SPDP-PEG3-acid

-

EDC and Sulfo-NHS

-

Antibody (e.g., IgG) in PBS, pH 7.2-8.0

-

Activation Buffer: MES buffer, pH 4.7-6.0

-

Reaction Buffer: PBS, pH 7.2-8.0

Methodology:

-

Payload-Linker Formation: a. Dissolve the sulfhydryl-containing payload and a slight molar excess of SPDP-PEG3-acid in PBS, pH 7-8. b. Incubate for 2 hours at room temperature. c. Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials.

-

Carboxyl Activation and Antibody Conjugation: a. Dissolve the purified payload-linker conjugate in Activation Buffer (e.g., MES, pH 6.0). Causality: EDC chemistry is most efficient at a slightly acidic pH, which minimizes hydrolysis of the EDC itself. b. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature to form the reactive sulfo-NHS ester. c. Immediately add this activation mixture to the antibody solution in PBS, pH 7.2-8.0. The higher pH of the PBS buffer facilitates the reaction of the activated ester with the antibody's primary amines. d. Incubate for 2 hours at room temperature.

-

Purification: a. Purify the final ADC using a method appropriate for separating the conjugate from unreacted antibody and payload-linker, such as SEC or affinity chromatography.

Caption: Comparative experimental workflows for SPDP and SPDP-PEG3-acid.

Conclusion: Strategic Selection for Optimal Outcomes

The decision to use SPDP versus SPDP-PEG3-acid is a classic case of balancing simplicity against functionality.

-

Choose SPDP for proof-of-concept studies, when working with highly soluble proteins and payloads, or when cost and protocol simplicity are the primary drivers. Its straightforward chemistry and long history of use make it a reliable choice for many applications.[1][15]

-

Choose SPDP-PEG3-acid when developing therapeutic conjugates, working with hydrophobic molecules, or when aggregation is a known or anticipated problem.[16] The benefits conferred by the PEG spacer—enhanced solubility, improved stability, and favorable pharmacokinetic properties—are often essential for the successful clinical translation of a bioconjugate.[][10]

Ultimately, the linker is an active participant in the function of the final molecule. A thorough understanding of the chemical causality behind each linker's design allows the discerning scientist to select the optimal tool, transforming a simple conjugation into a precisely engineered molecular entity.

References

-

AxisPharm. (2022, November 8). What is SPDP Crosslinker?. Retrieved from [Link]

-

AxisPharm. (n.d.). SPDP PEG Crosslinkers, PEGylated PEG Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical conjugation with SPDP linker. (A) A schematic overview and (B).... Retrieved from [Link]

-

Interchim. (n.d.). SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers. Retrieved from [Link]

-

Precise PEG. (n.d.). SPDP PEG | Cleavable Disulfide Linkers for ADC. Retrieved from [Link]

-

Precise PEG. (n.d.). SPDP-PEG3-Acid | 1433996-96-3. Retrieved from [Link]

-

National Institutes of Health. (2025, August 27). Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker. Retrieved from [Link]

-

National Institutes of Health. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Retrieved from [Link]

-

Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 7. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Tunable spontaneous release of a carboxylic acid via a β-eliminative cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Technical Whitepaper: The Strategic Advantage of PEG Spacers in SPDP Crosslinking Chemistries

Executive Summary

The use of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) has long been a gold standard in bioconjugation for creating cleavable, reducible disulfide bonds. However, traditional hydrocarbon-based SPDP reagents often introduce significant hydrophobicity, leading to protein aggregation and poor solubility in aqueous buffers.

This technical guide analyzes the integration of Polyethylene Glycol (PEG) spacers into the SPDP architecture. By replacing the standard carbon chain with hydrophilic PEG units (PEG4, PEG12, etc.), researchers can overcome steric hindrance, prevent "hydrophobic collapse" in Antibody-Drug Conjugates (ADCs), and utilize a self-validating reaction mechanism quantifiable at 343 nm.

Part 1: The Chemistry of PEG-SPDP and Mechanism of Action

The Heterobifunctional Architecture

SPDP reagents are heterobifunctional crosslinkers designed to link amine-containing molecules (Protein A) to sulfhydryl-containing molecules (Protein B). The PEG-variant (e.g., PEG4-SPDP) retains the core reactive groups of the parent molecule but alters the spacer arm physics.

-

Reactive Group A (NHS Ester): Reacts with primary amines (Lysine residues, N-terminus) at pH 7–8 to form a stable amide bond.

-

The Spacer (PEG): A hydrophilic poly(ethylene glycol) chain that replaces the hydrophobic hydrocarbon chain.

-

Reactive Group B (Pyridyldithio): Reacts with free sulfhydryls (-SH) to form a disulfide bond. This reaction releases pyridine-2-thione , a chromophore that serves as a built-in validation tool.

Reaction Pathway & Validation (343 nm)

The release of pyridine-2-thione is the critical "self-validating" feature of this chemistry. Unlike many crosslinkers where conjugation success is invisible, SPDP reactions can be quantified in real-time.

Molar Extinction Coefficient: The leaving group, pyridine-2-thione, has an extinction coefficient of 8.08 x 10³ M⁻¹cm⁻¹ at 343 nm .[1]

Figure 1: The Step-wise reaction mechanism of PEG-SPDP. Note the release of Pyridine-2-thione (dashed circle), which allows for spectrophotometric quantification of the reaction progress.[2]

Part 2: The PEG Advantage (Solubility & Sterics)[3]

Preventing Hydrophobic Collapse

Standard SPDP and LC-SPDP (Long Chain) utilize hydrocarbon spacers. When multiple hydrophobic linkers attach to a protein, they can attract each other or hydrophobic patches on the protein surface, causing the protein to fold in on itself ("hydrophobic collapse") or aggregate with other proteins.

The PEG Solution: PEG is highly hydrophilic.[][4][5] It forms a "hydration shell" of water molecules around the linker. This prevents aggregation and allows the crosslinker to remain extended in the aqueous buffer, increasing the probability of finding a binding partner.

Spacer Arm Length and Steric Access

In drug development, targeting efficiency is often limited by steric hindrance—the reactive site is buried or blocked. PEG spacers provide significant length without the solubility penalty of long carbon chains.

Table 1: Comparative Physics of SPDP Variants

| Reagent Variant | Spacer Composition | Spacer Length (Å) | Water Solubility | Primary Application |

| SPDP | Hydrocarbon (Short) | 6.8 Å | Low (Needs DMSO) | Small molecule crosslinking |

| LC-SPDP | Hydrocarbon (Long) | 15.6 Å | Low (Needs DMSO) | Reducing steric hindrance (limited) |

| Sulfo-LC-SPDP | Hydrocarbon + Sulfo | 15.6 Å | High | Soluble surface conjugation |

| PEG4-SPDP | Polyethylene Glycol (x4) | 25.7 Å | High | ADCs, Liposomes, Precious Proteins |

| PEG12-SPDP | Polyethylene Glycol (x12) | 54.1 Å | High | Nanoparticle coating, "Stealth" shielding |

Visualization of Steric Shielding

The following diagram illustrates how PEG spacers protrude through the hydration layer, making the reactive group accessible while protecting the protein surface.

Figure 2: Comparison of surface behavior. Standard SPDP (left) risks hydrophobic collapse against the protein surface. PEG-SPDP (right) remains extended due to hydration, maximizing reactivity.

Part 3: Validated Experimental Protocol

This protocol outlines the conjugation of an antibody (Amine) to a thiolated drug/protein using PEG4-SPDP.

Phase 1: Activation of Antibody (Amine Side)

-

Buffer Prep: Prepare PBS-EDTA (100mM Sodium Phosphate, 150mM NaCl, 1mM EDTA, pH 7.2). Note: EDTA prevents metal-catalyzed oxidation of sulfhydryls later.

-

Solubilization: Dissolve PEG4-SPDP in DMSO to 20 mM. Expert Tip: Although PEG-SPDP is water-soluble, preparing a master stock in DMSO prevents hydrolysis of the NHS ester before it hits the buffer.

-

Reaction: Add 10-20 fold molar excess of PEG4-SPDP to the antibody solution (1-5 mg/mL).

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Desalting (Critical): Remove unreacted crosslinker using a Zeba™ Spin Desalting Column or dialysis. Do not skip this. Free crosslinker will compete in Phase 2.

Phase 2: Quantification (The 343 nm Check)

Before proceeding, verify the number of SPDP linkers attached to the antibody.

-

Take a small aliquot of the SPDP-modified antibody.

-

Add DTT (Dithiothreitol) to a final concentration of 10-20 mM.

-

Incubate for 15 minutes.

-

Measure absorbance at 343 nm .

-

Calculation:

Target: 2–4 linkers per antibody for optimal ADC stability.

Phase 3: Conjugation (Thiol Side)

-

Preparation: Ensure your Partner Molecule (Drug/Protein B) has a free sulfhydryl (-SH). If it is a disulfide dimer, reduce it with TCEP/DTT and desalt first.

-

Mixing: Mix the SPDP-modified antibody with the sulfhydryl-containing partner (1-3 fold molar excess over the antibody).

-

Monitoring: As the reaction proceeds, pyridine-2-thione is released.[1][2][6][7][8] You can monitor the increase in A343 to track reaction kinetics in real-time.

-

Purification: Perform Size Exclusion Chromatography (SEC) to isolate the final conjugate.

References

-

Thermo Fisher Scientific. SPDP Crosslinkers User Guide (Instructions). Retrieved from

-

BroadPharm. PEG-SPDP Reagents: Solubility and Application Notes. Retrieved from

-

AxisPharm. PEGylated SPDP Crosslinkers: Advantages in Bioconjugation. Retrieved from

-

PurePEG. Hydrophilic vs. Hydrophobic Linkers in Drug Design. Retrieved from

-

BenchChem. A Comparative Guide to SPDP Crosslinkers: The Impact of PEG Chain Length. Retrieved from

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

Strategic Guide: SPDP-PEG3-acid vs. SPDP-PEG3-NHS ester

Executive Summary: The Heterobifunctional Imperative

In the architecture of Antibody-Drug Conjugates (ADCs) and complex bioconjugates, the crosslinker is not merely a bridge; it is a functional component that dictates pharmacokinetics, solubility, and stability.

The SPDP-PEG3 family represents a gold standard in cleavable heterobifunctional crosslinkers. Both the Acid and NHS ester variants share a core identity: they link amine-containing molecules to sulfhydryl-containing molecules via a cleavable disulfide bond, spaced by a hydrophilic polyethylene glycol (PEG) unit.[1][2]

However, the choice between the Acid and NHS ester forms is a critical decision point. It is a trade-off between kinetic convenience (NHS ester) and thermodynamic control (Acid). This guide dissects that trade-off, providing the mechanistic grounding and protocols necessary to select the correct reagent for your specific application.

Molecular Architecture & Mechanistic Foundations

To master these reagents, one must understand their three functional domains.

The Shared Core

-

The SPDP Moiety (2-pyridyldithio): This is the sulfhydryl-reactive end.[1][2][3][4] It reacts with free thiols (–SH) via disulfide exchange, releasing pyridine-2-thione .

-

The PEG3 Spacer: Unlike the hydrophobic carbon chains in legacy SPDP (LC-SPDP), the PEG3 (triethylene glycol) spacer confers hydrophilicity.

-

Impact: It prevents the aggregation of hydrophobic payloads (e.g., toxins in ADCs) and improves the aqueous solubility of the crosslinker itself [2].

-

The Divergence: NHS Ester vs. Carboxylic Acid

-

SPDP-PEG3-NHS ester:

-

Chemistry: The carboxylic acid is pre-activated as an N-hydroxysuccinimide (NHS) ester.

-

Reactivity: Reacts spontaneously with primary amines (

) at physiological pH (7.0–8.0) to form stable amide bonds.[5][6][7][8][9] -

Vulnerability:[10] Susceptible to hydrolysis.[11] The NHS group degrades rapidly in water, especially at elevated pH [3].

-

-

SPDP-PEG3-acid:

Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for selecting the correct reagent based on your experimental constraints.

Figure 1: Strategic selection framework for SPDP-PEG3 reagents.

Comparative Technical Analysis

| Feature | SPDP-PEG3-NHS ester | SPDP-PEG3-acid |

| Primary Reactivity | Spontaneous with Primary Amines | Inert (Requires EDC/NHS activation) |

| Hydrolytic Stability | Low. Half-life ~hours at pH 7, minutes at pH 9 [3].[1][4] | High. Stable in aqueous buffers.[7] |

| Protocol Complexity | Low (One-step mixing). | High (Two-step activation required). |

| Storage | -20°C, Desiccated (Critical). | -20°C, Standard. |

| Cost | Generally Higher (Manufacturing complexity). | Generally Lower. |

| Ideal Use Case | Standard protein labeling, ADCs, quick conjugations. | Surface modification (beads/NPs), custom synthesis, large-scale batching. |

Experimental Protocols

Protocol A: Standard Conjugation (SPDP-PEG3-NHS ester)

Use this for labeling antibodies or proteins with free lysines.

Materials:

-

SPDP-PEG3-NHS ester (20 mM stock in dry DMSO).

-

Target Protein (1–5 mg/mL in PBS-EDTA, pH 7.2).[2]

-

Desalting Column (e.g., Zeba Spin).[14]

Workflow:

-

Preparation: Dissolve the NHS ester in anhydrous DMSO immediately before use. Do not store aqueous solutions.

-

Conjugation: Add the crosslinker to the protein solution at a 10–20 molar excess.

-

Tip: Keep DMSO concentration < 10% to prevent protein denaturation.

-

-

Incubation: Incubate for 30–60 minutes at room temperature (RT).

-

Purification: Remove excess crosslinker using a desalting column equilibrated with PBS.[14]

-

Validation: Measure absorbance at 280 nm (protein) and calculate the molar ratio.

Protocol B: Two-Step Activation (SPDP-PEG3-acid)

Use this for modifying amine-functionalized nanoparticles or when "on-demand" activation is required.

Materials:

-

SPDP-PEG3-acid.[10]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide).[9]

-

Activation Buffer: MES Buffer (0.1 M, pH 6.0).

-

Coupling Buffer: PBS (pH 7.4).

Workflow:

-

Solubilization: Dissolve SPDP-PEG3-acid in MES buffer (pH 6.0).

-

Activation: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) to the solution [4].

-

Incubation: React for 15 minutes at RT. This converts the carboxyl group into a stable Sulfo-NHS ester.[6]

-

Critical Step: If activating a surface (beads), wash away excess EDC/Sulfo-NHS now. If activating the free linker, you may need to quench excess EDC with 2-mercaptoethanol (carefully, as this reduces the disulfide!) or perform a rapid extraction. Better approach for free linker: Use the NHS-ester version if possible. This protocol is best when the surface has the carboxyls and you are adding an amine-functionalized SPDP derivative, OR if you are synthesizing a custom ester in organic solvent.

-

Correction: A common use of the Acid form is actually to react it with a molecule that has a specific amine in an organic synthesis context, or to activate it immediately before adding to a protein to avoid the hydrolysis issues of shipping/storing the NHS ester.

-

-

Coupling: Adjust pH to 7.2–7.5 and add the amine-containing target. React for 2 hours.

The Self-Validating Mechanism: Pyridine-2-Thione Release

Regardless of which reagent you use, the final conjugation to the sulfhydryl-containing partner (e.g., a drug or a second protein) follows the same mechanism. This step is self-validating .

Figure 2: The reaction of the pyridyldithio group releases pyridine-2-thione, which serves as an intrinsic reporter molecule.

Quantification Protocol:

-

Measure the absorbance of the reaction mixture at 343 nm .

-

Use the extinction coefficient of pyridine-2-thione (

) [5]. -

The concentration of released thione equals the concentration of newly formed disulfide bonds.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conjugation Efficiency (NHS) | Hydrolysis of NHS ester.[1] | Ensure DMSO is anhydrous. Do not store aqueous stocks. Check pH (must be < 8.0 to minimize hydrolysis).[15] |

| Precipitation | Hydrophobic aggregation. | Although PEG3 helps, high loading can still cause issues. Lower the molar excess of crosslinker. |

| No Release at 343 nm | Oxidized Sulfhydryls. | The target thiols may have formed dimers (S-S). Pre-treat the target with TCEP or DTT, then desalt before reacting. |

References

-

Thermo Fisher Scientific. SPDP Crosslinkers Technical Guide. Retrieved from

-

BroadPharm. SPDP-PEG3-NHS ester Product Analysis. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS hydrolysis kinetics).

-

Sigma-Aldrich. Two-step EDC/Sulfo-NHS Covalent Coupling Protocol. Retrieved from

-

Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation. Biochem. J. 173, 723-737. (Source of extinction coefficient).[4][16]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. SPDP-PEG36-NHS ester | BroadPharm [broadpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. SPDP PEG | BroadPharm [broadpharm.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. precisepeg.com [precisepeg.com]

Technical Guide: Cleavable vs. Non-Cleavable ADC Linkers

Focus: SPDP-PEG3-acid Implementation & Mechanism

Executive Summary

The efficacy of Antibody-Drug Conjugates (ADCs) hinges on the linker technology connecting the cytotoxic payload to the targeting antibody.[][][3][4][5] This guide provides a technical deep dive into SPDP-PEG3-acid , a cleavable disulfide-based linker, contrasting it with non-cleavable alternatives (e.g., SMCC). We analyze the biochemical rationale for selecting SPDP-PEG3-acid, specifically focusing on the role of the polyethylene glycol (PEG) spacer in solubility and the glutathione-mediated release mechanism.

Technical Architecture: SPDP-PEG3-acid

SPDP-PEG3-acid (3-(2-pyridyldithio)propionyl-PEG3-carboxylic acid) represents a class of heterobifunctional linkers designed to overcome the hydrophobicity limitations of first-generation ADCs.

1.1 Structural Components & Function

| Component | Chemical Moiety | Function |

| Reactive Head | 2-Pyridyldithio | Thiol-reactive .[6][7][][9][10] Forms a reversible disulfide bond with the antibody (or payload). Acts as the "cleavable" trigger. |

| Spacer | PEG3 (Polyethylene Glycol) | Solubility Enhancer . A short hydrophilic chain (approx. 13-16 Å) that masks the hydrophobicity of cytotoxic payloads (e.g., DM1, MMAE), preventing ADC aggregation. |

| Reactive Tail | Carboxylic Acid (-COOH) | Amine-reactive (via activation) .[10] Requires activation (e.g., EDC/NHS) to form a stable amide bond with amine-containing payloads or lysine residues. |

1.2 The "PEG Advantage" in Linker Design

Early hydrophobic linkers (e.g., SPDP without PEG) often led to ADC aggregation, resulting in rapid hepatic clearance and immunogenicity. The PEG3 spacer in SPDP-PEG3-acid provides a critical "stealth" factor:

-

Conformational Shielding: It increases the hydrodynamic radius, reducing the accessibility of the hydrophobic payload to plasma proteins.

-

Solubility: It enables the conjugation of highly lipophilic drugs (e.g., PBD dimers) at higher Drug-to-Antibody Ratios (DAR) without precipitating the antibody.

Mechanism of Action: Cleavable vs. Non-Cleavable

The choice between SPDP-PEG3-acid (Cleavable) and SMCC (Non-cleavable) dictates the intracellular fate of the payload.

2.1 Cleavable Mechanism (SPDP-PEG3-acid)

This linker relies on the Glutathione (GSH) concentration gradient .

-

Plasma Stability: In circulation, GSH levels are low (2–20 µM), keeping the disulfide bridge intact.[11]

-

Intracellular Release: Upon internalization, the high cytosolic GSH concentration (1–10 mM) reduces the disulfide bond.[11]

-

Payload Fate: The cleavage releases the payload in its neutral, lipophilic form (or a thiol-modified form). This allows the drug to diffuse across membranes, enabling the Bystander Effect —killing neighboring tumor cells that may be antigen-negative.[11]

2.2 Non-Cleavable Mechanism (e.g., SMCC)[12]

-

Stability: Relies on a stable thioether bond (Maleimide-Cysteine).

-

Release: Requires the complete lysosomal degradation of the antibody backbone.

-

Payload Fate: Releases an amino acid-linker-drug adduct (e.g., Lysine-SMCC-DM1). This adduct is charged and hydrophilic, preventing membrane diffusion. It kills only the target cell (No Bystander Effect).

2.3 Comparative Analysis Table

| Feature | Cleavable (SPDP-PEG3-acid) | Non-Cleavable (SMCC) |

| Release Trigger | Reduction (Glutathione) | Proteolysis (Lysosomal degradation) |

| Released Species | Neutral/Thiol-drug (Membrane Permeable) | Charged Amino-Acid Adduct (Membrane Impermeable) |

| Bystander Effect | Yes (Effective in heterogeneous tumors) | No (Restricted to antigen+ cells) |

| Plasma Stability | Moderate (Susceptible to disulfide exchange) | High (Thioether is highly stable) |

| Aggregation Risk | Low (Due to PEG3 spacer) | Moderate (Depends on payload hydrophobicity) |

Visualization: Intracellular Pathways

The following diagram illustrates the divergent processing pathways for SPDP-PEG3-acid versus non-cleavable linkers.

Caption: Divergent intracellular processing of Cleavable (Green path) vs. Non-Cleavable (Red path) ADCs. Note the Bystander Effect capability of the cleavable linker.

Experimental Protocol: Conjugation Strategy

This protocol outlines the synthesis of an ADC using SPDP-PEG3-acid. The strategy involves a two-step process: first creating an activated "Drug-Linker" intermediate, then conjugating it to the antibody.

Phase 1: Synthesis of Activated Drug-Linker

Objective: Activate the carboxylic acid of SPDP-PEG3-acid and attach it to an amine-containing payload (e.g., MMAE).

-

Solubilization: Dissolve SPDP-PEG3-acid (1 eq) in anhydrous DMSO.

-

Activation: Add EDC (1.5 eq) and NHS (1.5 eq) to the solution.

-

Causality: EDC activates the carboxyl group to an unstable O-acylisourea, which NHS stabilizes into an amine-reactive NHS-ester.

-

-

Incubation: Stir at Room Temperature (RT) for 30–60 mins under Nitrogen.

-

Conjugation: Add the amine-bearing Payload (1 eq) and adjust pH to 8.0 with DIPEA. React for 2–4 hours.

-

Purification: Purify the Pyridyldithio-PEG3-Amide-Drug construct via RP-HPLC. Confirm mass via LC-MS.

Phase 2: Antibody Conjugation

Objective: Conjugate the Drug-Linker to the Antibody via disulfide exchange or thiol-disulfide reaction. Note: This protocol assumes the Antibody has free thiols (generated via partial reduction of interchain disulfides).

-

Antibody Reduction:

-

Treat Antibody (5 mg/mL in PBS/EDTA) with TCEP (2.5 molar equivalents) for 2 hours at 37°C.

-

Causality: TCEP selectively reduces interchain disulfide bonds, generating free sulfhydryl (-SH) groups for conjugation.

-

Purification: Remove excess TCEP using a Zeba spin column (TCEP interferes with the next step).

-

-

Conjugation Reaction:

-

Dissolve the Pyridyldithio-PEG3-Amide-Drug (from Phase 1) in DMSO.

-

Add to the reduced Antibody solution (Target 8-10 fold molar excess of drug-linker over antibody).

-

Incubate for 60 mins at RT.

-

Mechanism:[][][11] The Antibody-SH attacks the Pyridyldithio group, displacing pyridine-2-thione and forming a stable disulfide bond (Antibody-S-S-PEG3-Drug).

-

-

Quenching & Purification:

-

Quench with excess Cysteine (caps unreacted linker).

-

Purify ADC via Size Exclusion Chromatography (SEC) to remove free drug.

-

Phase 3: QC & Validation

-

DAR Determination: Use HIC (Hydrophobic Interaction Chromatography) or LC-MS to determine the average Drug-to-Antibody Ratio.

-

Aggregation: Assess % monomer using SEC-HPLC. (Target >95% monomer).

Workflow Visualization

The following diagram details the chemical conjugation logic described above.

Caption: Step-by-step conjugation workflow for SPDP-PEG3-acid ADCs, highlighting the parallel preparation of the drug-linker and antibody.

References

-

Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery. [Link]

Sources

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 6. SPDP PEG | BroadPharm [broadpharm.com]

- 7. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. SPDP-PEG36-acid | BroadPharm [broadpharm.com]

- 11. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Mechanism and Application of Pyridyldithio Chemistry in Bioconjugation

Executive Summary

The reaction between pyridyldithio (PD) groups and sulfhydryls (thiols) represents one of the most robust, self-validating chemistries in bioconjugation. Unlike "blind" chemistries (e.g., maleimide reactions where efficiency must be inferred), the PD reaction releases a distinct chromophore—pyridine-2-thione —allowing for real-time stoichiometric quantification.[1]

This guide dissects the mechanistic underpinnings of this reaction, specifically focusing on the thermodynamic driving forces (tautomerization), kinetic dependencies (pH/pKa), and its critical application in Antibody-Drug Conjugates (ADCs) and reversible crosslinking.

Part 1: The Mechanistic Core

The Reaction: Thiol-Disulfide Exchange

At its heart, the reaction is a bimolecular nucleophilic substitution (

While disulfide exchange is generally reversible, the reaction with pyridyl disulfides is effectively unidirectional. This is driven by the nature of the leaving group. When the attacking thiol displaces the pyridine moiety, the leaving group is pyridine-2-thione .

The Thermodynamic Driver: Tautomerization

The "secret sauce" of this chemistry is not the exchange itself, but what happens immediately after. The leaving group, initially a pyridine-2-thiol, rapidly tautomerizes into pyridine-2-thione .[1]

-

Thiol Form: Aromatic, but less stable in this specific context.

-

Thione Form: Non-aromatic (amide-like resonance), but thermodynamically favored in solution.[1]

This tautomerization prevents the reverse reaction (re-attack of the leaving group on the newly formed disulfide), driving the equilibrium to completion.

Visualization of the Mechanism

The following diagram illustrates the nucleophilic attack and the subsequent tautomerization that locks the reaction forward.

Caption: The irreversible nature of the reaction is driven by the release and tautomerization of pyridine-2-thione, which serves as both a thermodynamic sink and a quantification signal.

Part 2: Kinetics, Thermodynamics, and Quantification

The Role of pH and pKa

A common misconception is that the "thiol" reacts. In reality, the thiolate anion (

-

Cysteine pKa: Typically ~8.3 on a protein surface (can vary based on microenvironment).

-

Reaction pH:

-

pH < 6.0: Reaction is sluggish because

is low.[1] -

pH 7.0 - 8.0: Optimal.[1][2] Sufficient thiolate is present for rapid kinetics without promoting excessive hydrolysis of competing groups (like NHS esters if using heterobifunctional crosslinkers).

-

pH > 9.0: Risk of disulfide scrambling and hydrolysis increases.

-

Self-Validation: The 343 nm Signal

The released pyridine-2-thione has a distinct absorbance maximum at 343 nm with an extinction coefficient (

This allows for the calculation of the Molar Substitution Ratio (MSR) without destroying the sample.

WhereReagent Selection Matrix

Choosing the right linker affects solubility and steric hindrance.

| Reagent | Spacer Arm | Solubility | Primary Use Case |

| SPDP | 6.8 Å | Organic (DMSO/DMF) | General crosslinking; short spacer.[1] |

| LC-SPDP | 15.7 Å | Organic (DMSO/DMF) | Reducing steric hindrance between large proteins.[1] |

| Sulfo-LC-SPDP | 15.7 Å | Water Soluble | Cell surface labeling; avoiding organic solvents.[1] |

Part 3: Application Workflows (ADCs & Crosslinking)

The most high-value application of this chemistry is in Antibody-Drug Conjugates (ADCs) .[1] Pyridyldithio linkers (like SPDB) create "cleavable" linkers.[][4] They are stable in the bloodstream (oxidizing environment) but are cleaved by high concentrations of glutathione (GSH) inside the cell (reducing environment), releasing the payload.

Workflow: Antibody-Drug Conjugation

This workflow describes the conjugation of a drug payload to an antibody using a PD linker.

Caption: A standard workflow for creating cleavable ADCs. Note the critical QC step (3) where the PD chemistry allows verification of linker load before adding the expensive payload.

Part 4: Experimental Protocol (Protein Thiolation)

Objective: Introduce pyridyldithio groups onto an antibody and quantify the modification level.

Materials

-

Buffer A: PBS (Phosphate Buffered Saline), pH 7.2, 1mM EDTA. Note: EDTA is crucial to prevent metal-catalyzed oxidation of thiols.[1]

-

Reagent: SPDP (20 mM stock in DMSO).

-

Protein: IgG (1-5 mg/mL in Buffer A).[1]

Protocol Steps

-

Preparation:

-

Dissolve SPDP in DMSO immediately before use. NHS esters hydrolyze rapidly in moisture.

-

Ensure protein buffer is amine-free (no Tris or Glycine).[1]

-

-

Activation:

-

Add 20 µL of SPDP stock to 1 mL of IgG (assuming 2 mg/mL). This targets a ~10-fold molar excess.

-

Incubate for 30–60 minutes at room temperature.

-

-

Purification (Critical):

-

Desalt using a Zeba Spin column or dialysis against Buffer A.

-

Why? You must remove unreacted SPDP. If you don't, the free SPDP will react with your thiolated payload in the next step, wasting it.

-

-

Quantification (The "Trust" Step):

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure SPDP stock is fresh/dry. Avoid basic pH (>8.0) during activation. |

| Low Conjugation Yield | Oxidized Thiols | Ensure the payload thiol is reduced. Use TCEP (which doesn't reduce the PD group rapidly) or remove DTT thoroughly before mixing. |

| Precipitation | Over-modification | High MSR (>5-8) can make proteins hydrophobic.[1] Lower the SPDP:Protein molar ratio. |

| No A343 Signal | Buried Disulfides | The PD group might be accessible, but if verifying endogenous thiols, they may be buried. Use denaturing conditions (Urea) for total thiol count. |

References

-

Bangham, A. et al. Preparation of protein-protein conjugates via pyridyl disulfide chemistry. Biochemical Journal. [Link]

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Field Reference).

-

Widdison, W. C., et al. Semisynthetic Maytansine analogues for the targeted treatment of cancer. Journal of Medicinal Chemistry. (Describing SPDB linkers in ADCs). [Link]

-

Carlsson, J., et al. Protein thiolation and reversible protein-protein conjugation.[1] N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.[1][5] Biochemical Journal (1978). [Link]

Sources

- 1. Pyrithione - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 4. adcreview.com [adcreview.com]

- 5. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of SPDP-PEG3-acid

The following technical guide details the solubility profile, dissolution strategies, and stability considerations for SPDP-PEG3-acid . This guide is structured for researchers requiring high-fidelity bioconjugation protocols.

Executive Summary

SPDP-PEG3-acid (3-(2-Pyridyldithio)-propionyl-PEG3-carboxylic acid) is a heterobifunctional crosslinker utilized to introduce thiol-cleavable linkages into biomolecules. While the polyethylene glycol (PEG) spacer enhances hydrophilicity compared to non-PEGylated SPDP, the molecule remains amphiphilic . The hydrophobic pyridyldithio head group often dominates the solubility profile in neutral aqueous buffers, necessitating a "Co-solvent Strategy" for effective dissolution.

This guide defines the precise solubility limits and provides a self-validating protocol for preparing stable stock solutions and aqueous reaction mixtures without precipitation.

Chemical Architecture & Solubility Physics

To master the solubility of SPDP-PEG3-acid, one must understand the competition between its functional domains.

-

Hydrophobic Head (SPDP Moiety): The 2-pyridyldithio group is aromatic and lipophilic. It drives the molecule to aggregate in pure water, acting as the primary solubility bottleneck.

-

Hydrophilic Spacer (PEG3): The tri-ethylene glycol unit provides hydration via hydrogen bonding. However, with only 3 units, it cannot fully shield the hydrophobic head in isolation.

-

Ionizable Tail (Carboxylic Acid): The terminal -COOH group (pKa ~4.5) is protonated and neutral in acidic organic solvents (favoring solubility in DMSO) but ionized (-COO⁻) in neutral/basic buffers (aiding aqueous solubility).

Diagram 1: Chemical Structure & Solvation Mechanics

The following diagram illustrates the amphiphilic tension and the necessity of organic co-solvents to disrupt hydrophobic aggregation.

Caption: The amphiphilic structure of SPDP-PEG3-acid requires organic solvation of the SPDP head while the PEG/Acid tail interacts with aqueous buffers.

Solubility Profile: Aqueous vs. Organic[1]

The following data summarizes the operational solubility limits. Note that "Soluble" implies a clear solution at functional concentrations (>10 mM).

| Solvent System | Solubility Rating | Max Conc. (Approx) | Operational Notes |

| DMSO (Anhydrous) | Excellent | > 100 mM | Preferred for Stock. Stable at -20°C. |

| DMF (Anhydrous) | Excellent | > 100 mM | Alternative to DMSO; easier to remove by evaporation. |

| Methanol / Ethanol | Good | ~ 50 mM | Avoid if activating with EDC/NHS (potential esterification). |

| Water (pH < 5) | Poor | < 1 mM | The acid is protonated (neutral), leading to precipitation. |

| PBS (pH 7.4) | Moderate | ~ 1-5 mM | Solubility improves due to ionization, but slow kinetics. |

| Borate (pH 8.5) | Moderate | ~ 5 mM | Higher pH risks hydrolysis of the disulfide bond. |

Critical Insight: Direct dissolution of SPDP-PEG3-acid powder into aqueous buffer often results in micro-aggregates that are invisible to the naked eye but reduce conjugation efficiency. Always use the Co-solvent Strategy.

Strategic Protocol: The Co-solvent Dissolution Method

This protocol ensures complete solvation and prevents "crashing out" upon aqueous dilution.

Reagents Required[2][3][4][5][6][7]

-

SPDP-PEG3-acid (Store at -20°C, desiccated).[1]

-

Anhydrous DMSO (Dimethyl sulfoxide) or DMF.[2]

-

Reaction Buffer: PBS (pH 7.2) or HEPES (pH 7.5). Avoid amine-containing buffers (Tris) if activating the acid.

Step-by-Step Workflow

-

Equilibration: Allow the SPDP-PEG3-acid vial to warm to room temperature before opening. This prevents condensation, which hydrolyzes the reagent.

-

Stock Preparation (Organic Phase):

-

Dissolve SPDP-PEG3-acid in anhydrous DMSO to a concentration of 10–50 mM .

-

Self-Validation Check: The solution must be completely clear and colorless. If cloudy, sonicate briefly.

-

-

Aqueous Dilution (The Drop-wise Technique):

-

Activation (Optional):

-

If conjugating to amines, add EDC and NHS immediately after dilution to activate the carboxylic acid.

-

Diagram 2: Self-Validating Dissolution Workflow

This flowchart outlines the critical decision points to ensure reagent stability and solubility.

Caption: Workflow for preparing SPDP-PEG3-acid ensures solubility is verified before mixing with precious samples.

Troubleshooting & Stability

Disulfide Exchange (Stability Risk)

The pyridyldithio group is reactive toward free thiols.

-

Risk: In buffers containing DTT or TCEP, the SPDP head will be cleaved immediately, releasing pyridine-2-thione (detectable at 343 nm) and rendering the crosslinker useless for downstream thiol-exchange.

-

Solution: Ensure all buffers are thiol-free unless cleavage is the intended step.

Hydrolysis

-

Risk: At pH > 8.0, the NHS ester (if activated) or the disulfide bond itself can degrade over time.

-

Solution: Use buffers at pH 7.0–7.5. Process immediately after dilution.

"Crashing Out"

-

Symptom: Solution turns milky upon adding DMSO stock to buffer.

-

Cause: Concentration of SPDP-PEG3-acid is too high for the aqueous environment, or mixing was too rapid.

-

Solution: Lower the final concentration (e.g., from 5 mM to 1 mM) or increase the PEG chain length (e.g., switch to SPDP-PEG12-acid) if higher concentrations are strictly required.

References

-

BroadPharm. SPDP-PEG3-acid Product Guide & Properties. Retrieved from

-

BenchChem. SPDP-PEG9-acid: A Comprehensive Technical Guide to Storage, Handling, and Application. (Applicable methodology for PEG3 variants). Retrieved from

-

Thermo Fisher Scientific. SPDP Crosslinkers Technical Handbook. (General chemistry of SPDP reagents). Retrieved from

Sources

Preserving Chemical Integrity: A Technical Guide to the Stability and Storage of SPDP-PEG3-Acid

Executive Summary: The "Acid" Advantage

In the bioconjugation landscape, SPDP-PEG3-acid (N-succinimidyl 3-(2-pyridyldithio)propionate-PEG3-acid) occupies a unique stability niche. Unlike its pre-activated counterpart (SPDP-PEG3-NHS ester), which suffers from rapid hydrolysis, the "acid" form is chemically robust. It serves as a stable precursor that can be stored for extended periods if specific environmental vectors—moisture, light, and redox potential—are strictly controlled.

This guide details the physicochemical vulnerabilities of SPDP-PEG3-acid and provides a self-validating storage protocol designed to maximize shelf-life and experimental reproducibility.

Chemical Vulnerabilities & Degradation Vectors

To store SPDP-PEG3-acid effectively, one must understand the three distinct moieties that comprise it and their specific failure modes.

A. The PEG3 Spacer (Polyethylene Glycol)

-

The Threat: Hygroscopicity.

-

Mechanism: The ether oxygens in the PEG chain act as hydrogen bond acceptors, aggressively pulling moisture from the atmosphere.

-

Result: "Caking" of the powder. While water does not hydrolyze the carboxylic acid, the introduction of moisture creates a micro-aqueous environment that accelerates oxidative degradation of the sulfur and makes precise weighing impossible.

B. The 2-Pyridyldithio Group[1]

-

The Threat: Redox Potential & Disulfide Exchange.[1]

-

Mechanism: This group is the "payload release" mechanism. It is designed to be cleaved by thiols. Trace contamination with reducing agents (DTT, TCEP) or free thiols (cysteine) in the storage environment will prematurely cleave the molecule.

-

Result: Loss of conjugation potential. The molecule becomes inert toward sulfhydryl targets.

C. The Carboxylic Acid Tail[3][4]

-

The Stability Anchor: Unlike NHS esters, which hydrolyze in minutes to hours at pH > 7, the carboxylic acid is stable in aqueous environments.

-

Storage Implication: This allows the user to store the "acid" form for years and perform the EDC/NHS activation immediately prior to conjugation, ensuring 100% active ester content at the moment of reaction.

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation vectors for SPDP-PEG3-acid.

Caption: Figure 1. Primary degradation vectors. Moisture targets the PEG chain; Reductants target the disulfide.

The Gold Standard Storage Protocol

Goal: Maintain >95% purity for 24+ months.

Physical Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Slows thermodynamic degradation rates (Arrhenius equation). |

| Atmosphere | Argon or Nitrogen | Displaces oxygen and humidity. Essential after every opening. |

| Container | Amber Glass | Blocks UV radiation which can excite the pyridyl ring. |

| Desiccant | Silica Gel / Drierite | Actively scavenges moisture trapped during opening. |

Handling & Solubilization

Critical Rule: Never open a cold vial.

-

Equilibration: Remove the vial from -20°C storage and let it sit at room temperature for 30 minutes before breaking the seal. Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic PEG linker.

-

Stock Preparation:

-

Preferred Solvent: Anhydrous DMSO or DMF.

-

Concentration: 10–50 mM.

-

Shelf Life: Stock solutions in DMSO can be stored at -20°C for 1–2 months. Aqueous solutions must be used immediately.

-

Quality Control: The Self-Validating Protocol

As a scientist, you should not trust the label after 6 months of storage. You must validate the reagent's activity.

The Pyridine-2-Thione Release Assay

This assay uses the specific extinction coefficient of the leaving group (pyridine-2-thione) to quantitate the molar concentration of active disulfide bonds.

Reagents:

-

DTT (Dithiothreitol), 100 mM in water (freshly prepared).

-

PBS (Phosphate Buffered Saline), pH 7.2.

Protocol:

-

Dissolve: Prepare a 10 mM stock of your SPDP-PEG3-acid in DMSO.

-

Dilute: Add 10 µL of stock to 990 µL of PBS (Final conc: ~100 µM). Measure Absorbance at 343 nm (

). It should be near zero. -

Reduce: Add 10 µL of 100 mM DTT. Mix and incubate for 15 minutes at RT.

-

Measure: Measure Absorbance at 343 nm (

). -

Calculate:

- (Extinction Coefficient of Pyridine-2-thione) = 8,080 M⁻¹cm⁻¹ [1][2]

- = Path length (usually 1 cm)

Interpretation: If the calculated concentration matches your prepared concentration (within 10%), the disulfide bond is intact. If significantly lower, the reagent has degraded (likely reduced or oxidized).

Visualization: QC Workflow

Caption: Figure 2. Quality Control workflow using the Pyridine-2-thione release assay.

Troubleshooting Common Issues

| Symptom | Diagnosis | Corrective Action |

| Powder is sticky/clumped | Moisture contamination (Hygroscopic PEG). | Discard. The molecular weight is now inaccurate due to water weight; stoichiometry will be wrong. |

| Low conjugation yield | Incomplete activation of the Acid. | Ensure EDC/NHS activation is performed in dry solvent immediately before use. The Acid form is not reactive toward amines until activated. |

| High A343 background | Free pyridine-2-thione present. | The reagent has already been reduced (disulfide broken). Check storage for volatile reducing agents (mercaptoethanol/DTT) nearby. |

References

Sources

- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. SPDP-PEG36-acid | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 5. SPDP PEG | BroadPharm [broadpharm.com]

Methodological & Application

protocol for activating SPDP-PEG3-acid with EDC NHS

Application Note: Activation and Conjugation of SPDP-PEG3-Acid using EDC/NHS Chemistry

Introduction

This guide details the protocol for activating SPDP-PEG3-acid (Succinimidyl 3-(2-pyridyldithio)propionate-PEG3-Carboxylic Acid) using EDC/NHS chemistry.

The SPDP-PEG3-acid linker is a heterobifunctional crosslinker containing:

-

Pyridyldithiol group: Reactive toward sulfhydryls (-SH), forming a reversible disulfide bond.[1]

-

PEG3 Spacer: A hydrophilic polyethylene glycol arm that improves water solubility and reduces the aggregation often seen with hydrophobic linkers (like standard LC-SPDP).

-

Carboxylic Acid (-COOH): The target for activation, which must be converted into an amine-reactive NHS ester.

Primary Application: This protocol is designed for researchers converting the free acid form of the linker into an active NHS-ester for subsequent conjugation to primary amines (e.g., Lysine residues on antibodies, amino-modified oligonucleotides, or aminated nanoparticles).

Mechanism of Action

The activation process utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the stable carboxyl group into a reactive NHS-ester.[2]

Critical Chemical Logic:

-

The pH Paradox: EDC activation is most efficient at acidic pH (4.7–6.0), where the carboxylate is protonated enough to react but the EDC is stable. However, the subsequent reaction with amines requires a physiologic/basic pH (7.2–8.0). This protocol uses a dual-buffer system to satisfy both requirements.[3]

-

The Disulfide Constraint: The SPDP moiety contains a disulfide bond.[1][4] Crucially, you cannot use reducing agents (DTT, TCEP, 2-Mercaptoethanol) to quench the EDC reaction , as this will cleave the linker itself.

-

PEG Solubility: Unlike hydrophobic SPDP, the PEG3 spacer allows this reaction to proceed in higher aqueous fractions, though an organic co-solvent (DMSO/DMF) is recommended for the initial activation to prevent hydrolysis of the intermediate.

Mechanism Diagram

Caption: Two-step mechanism converting the carboxyl group to an amine-reactive NHS ester via an O-acylisourea intermediate.

Materials & Equipment

| Reagent | Specification | Purpose |

| SPDP-PEG3-Acid | >95% Purity | The linker.[4][5][6] MW approx.[4][5][6][7][8] 418.5 Da.[5] |

| EDC (EDAC) | Commercial Grade | Zero-length crosslinker.[8] Hygroscopic - equilibrate to RT before opening.[3][9] |

| NHS | N-Hydroxysuccinimide | Stabilizes the active ester.[8] |

| Activation Buffer | 100 mM MES, pH 5.0 | Optimal pH for EDC activity. |

| Conjugation Buffer | PBS (pH 7.[10]4) or Bicarbonate (pH 8.0) | Amine-free buffer for the final labeling step. |

| Solvent | Dry DMSO or DMF | Solubilizes the linker and prevents rapid hydrolysis. |

| Purification (Critical) | C18 Sep-Pak or Prep-HPLC | Do not use desalting columns (PD-10/Zeba) . The linker is too small (~418 Da) and will not separate from EDC (~155 Da) via size exclusion. |

Detailed Protocol

Phase 1: Activation (Creating the NHS Ester)

Note: This reaction is best performed in a small volume of organic solvent or a high-organic aqueous mixture to maximize efficiency.

-

Preparation:

-

Dissolve 10 mg of SPDP-PEG3-Acid in 500 µL of dry DMSO (or DMF).

-

Concentration: ~20 mg/mL (~48 mM).

-

-

Reagent Addition:

-

Add EDC to the solution at a 10-fold molar excess over the linker.

-

Add NHS to the solution at a 10-fold molar excess over the linker.

-

Calculation: For 10 mg SPDP-PEG3-Acid (~24 µmol), add ~46 mg EDC and ~28 mg NHS.

-

-

Incubation:

-

React for 15–30 minutes at room temperature with continuous mixing.

-

Why: Extended incubation leads to hydrolysis of the active ester.

-

-

Purification (The "Expert" Step):

-

STOP: Do not proceed directly to protein conjugation if you used a large excess of EDC. The unreacted EDC will crosslink your protein's carboxyls to its amines (polymerization).

-

Method: Purify the SPDP-PEG3-NHS ester using a C18 Sep-Pak cartridge or Reverse-Phase HPLC (Acetonitrile/Water gradient).

-

Alternative ( Rapid/Dirty ): If purification is impossible, you must lower the EDC stoichiometry to 1.1-fold and accept lower activation yield to prevent protein polymerization.

-

Phase 2: Conjugation (Labeling the Target)

-

Buffer Exchange: Ensure your target protein/amine is in an amine-free buffer (PBS, pH 7.2–7.5). Avoid Tris or Glycine buffers.

-

Mixing: Add the purified SPDP-PEG3-NHS ester (dissolved in DMSO) to the protein solution.

-

Ratio: Typically 10–50 molar excess of linker over protein.

-

Solvent Limit: Keep final DMSO concentration <10% to avoid protein denaturation.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C.

-

Final Cleanup: Now you can use a desalting column (e.g., Zeba Spin, PD-10) or dialysis.

-

Logic: The protein-linker conjugate is large (>10 kDa); the unreacted linker is small (<1 kDa). Size exclusion works here.

-

Quality Control: Pyridine-2-Thione Assay

How do you know the linker is actually attached? You verify the presence of the SPDP group using a reduction assay.

Principle: Reducing the disulfide bond with DTT releases Pyridine-2-thione , which has a distinct absorbance at 343 nm .[1]

Protocol:

-

Take a small aliquot of your purified conjugate.

-

Measure Absorbance at 280 nm (

) to determine protein concentration. -

Add DTT to a final concentration of 10 mM. Incubate 15 mins.

-

Measure Absorbance at 343 nm (

).[1] -

Calculate Molar Ratio (MR):

-

8080 (

): The extinction coefficient of pyridine-2-thione at 343 nm. -

Target: An MR of 1–5 is typically desired for antibodies to maintain binding affinity.

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the intermediate purification step required to remove excess EDC.

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Precipitation during activation | Linker concentration too high or buffer incompatibility. | Ensure DMSO concentration is >20% during the activation phase. SPDP-PEG3 is soluble, but the O-acylisourea intermediate can be less so. |

| No conjugation observed | Hydrolysis of NHS ester. | The NHS ester half-life at pH 7.0 is minutes to hours. Use the activated ester immediately after purification. Do not store. |

| Protein precipitated | Excessive crosslinking. | You likely skipped the C18 purification step. Excess EDC crosslinked the protein to itself. |

| Low A343 signal in QC | Disulfide failure. | Did you use 2-Mercaptoethanol to quench the EDC? Never use reducing agents until the final QC step. |

References

-

Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd Edition).[8] Academic Press. Chapter 3: Zero-Length Crosslinkers. [Link]

-

Bangham, A. D., et al. Pyridine-2-thione Extinction Coefficient Determination. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. SPDP-PEG36-acid | BroadPharm [broadpharm.com]

- 5. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]

- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 7. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

Application Note & Protocol: Covalent Conjugation of SPDP-PEG3-Acid to Antibodies

Introduction

The creation of antibody conjugates is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), advanced diagnostic reagents, and sophisticated imaging agents. The choice of crosslinker is paramount to the success of these conjugates, dictating stability, reactivity, and overall performance. SPDP-PEG3-acid is a heterobifunctional crosslinker designed for the versatile and controlled modification of antibodies and other proteins.

This molecule features two key reactive moieties separated by a flexible polyethylene glycol (PEG) spacer:

-

N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (e.g., the side chain of lysine residues) on the antibody surface, forming a stable and irreversible amide bond.[1][2] This reaction is the primary step for attaching the linker to the antibody.

-

Pyridyldithiol Group: This moiety provides a reactive handle for subsequent conjugation to a thiol-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or an enzyme) via a thiol-disulfide exchange reaction.[3][4] This results in a cleavable disulfide bond, which is often desirable for drug delivery applications where the payload must be released within the reducing environment of a target cell.[5]

-

PEG3 Spacer: The short polyethylene glycol chain enhances the solubility of the linker and the final conjugate, helps to minimize aggregation, and provides spatial separation between the antibody and the payload.[3][6]

This document provides a comprehensive guide to the principles, protocols, and characterization methods for conjugating SPDP-PEG3-acid to antibodies.

Principle of the Reaction

The conjugation process is a two-stage reaction. First, the antibody is modified with the SPDP-PEG3-acid linker. Second, the linker-modified antibody is reacted with a thiol-containing molecule of interest.

Stage 1: Antibody Modification with SPDP-PEG3-Acid

The NHS ester end of the linker reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues. This nucleophilic acyl substitution reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][7] The reaction is highly pH-dependent, with optimal rates achieved between pH 7.2 and 8.5.[1][8] Below this range, the amine groups are protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction that reduces conjugation efficiency.[1][7]

Stage 2: Thiol-Disulfide Exchange

The pyridyldithiol group on the now-modified antibody readily reacts with a free sulfhydryl (thiol) group from a payload molecule.[] This exchange reaction forms a new, stable disulfide bond linking the payload to the antibody and releases pyridine-2-thione.[3][10] The release of pyridine-2-thione is a convenient feature, as it can be quantified spectrophotometrically by measuring its absorbance at 343 nm, allowing for real-time monitoring of the reaction and calculation of the degree of labeling.[3][10]

Experimental Workflow Overview

Caption: Workflow for two-stage antibody conjugation using SPDP-PEG3-Acid.

Materials and Reagents

Equipment

-

Spectrophotometer (UV-Vis)

-

Chromatography system or spin columns for size-exclusion chromatography (SEC)[11]

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Pipettes and tips

-

pH meter

-

Stir plate and stir bars (optional, for larger volumes)

Reagents

-

Antibody (Protein A): To be conjugated. Must be in an amine-free buffer (e.g., PBS, HEPES, Borate). Avoid buffers like Tris, as they contain primary amines that will compete with the reaction.

-

SPDP-PEG3-Acid: (MW: 418.52 g/mol )[12] Store desiccated at -20°C.

-

Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the SPDP-PEG3-Acid linker.

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0.

-

Purification Buffer: An appropriate buffer for the antibody's stability, typically PBS at pH 7.4.

-

Thiol-containing Payload (Protein B): The molecule to be conjugated to the antibody-linker complex.

-

(Optional) Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.

Detailed Experimental Protocol

This protocol is divided into two main parts: (A) Modification of the antibody with the SPDP-PEG3-acid linker, and (B) Conjugation of the thiol-containing payload.

PART A: Antibody Modification with SPDP-PEG3-Acid

Rationale: The goal of this stage is to controllably introduce the SPDP-PEG3 linker onto the antibody surface. The molar ratio of linker to antibody is a critical parameter that must be optimized to achieve the desired Degree of Labeling (DOL) without compromising antibody function.

-

Antibody Preparation:

-